(2R)-2-Amino-4,4-difluorobutanoic acid
CAS No.: 185348-78-1
Cat. No.: VC4088273
Molecular Formula: C4H7F2NO2
Molecular Weight: 139.10
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185348-78-1 |
|---|---|
| Molecular Formula | C4H7F2NO2 |
| Molecular Weight | 139.10 |
| IUPAC Name | (2R)-2-amino-4,4-difluorobutanoic acid |
| Standard InChI | InChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m1/s1 |
| Standard InChI Key | VIUCNIMDPZQXAD-UWTATZPHSA-N |
| Isomeric SMILES | C([C@H](C(=O)O)N)C(F)F |
| SMILES | C(C(C(=O)O)N)C(F)F |
| Canonical SMILES | C(C(C(=O)O)N)C(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(2R)-2-Amino-4,4-difluorobutanoic acid (IUPAC name: (2R)-2-amino-4,4-difluorobutanoic acid) is a non-proteinogenic amino acid with the molecular formula C₄H₇F₂NO₂ and a molecular weight of 139.10 g/mol . Its structure features a chiral center at the second carbon (C2) in the R-configuration, coupled with two fluorine atoms at the terminal carbon (C4) (Fig. 1). The presence of fluorine atoms introduces electronegativity and steric effects that influence its reactivity and binding affinity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇F₂NO₂ | |
| Molecular Weight | 139.10 g/mol | |
| CAS Registry Number | 185348-78-1 | |
| SMILES Notation | C(C@HN)C(F)F | |
| InChI Key | VIUCNIMDPZQXAD-UWTATZPHSA-N |
Spectroscopic and Stereochemical Analysis
The compound’s R-configuration at C2 is critical for its biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the spatial arrangement of substituents around the chiral center determines its interaction with enzymatic active sites. The difluoromethyl group at C4 enhances metabolic stability by resisting oxidative degradation, a common limitation in non-fluorinated analogs.
Synthesis and Preparation
Synthetic Routes
The synthesis of (2R)-2-amino-4,4-difluorobutanoic acid typically involves asymmetric catalysis or chiral pool strategies to achieve the desired stereochemistry. A common method employs L-serine as a starting material, followed by fluorination using diethylaminosulfur trifluoride (DAST) or related reagents.
Representative Synthesis Pathway:
-
Protection of Amino Group: L-serine is treated with tert-butoxycarbonyl (Boc) anhydride to form Boc-L-serine.
-
Fluorination: The hydroxyl group at C4 is replaced with fluorine using DAST, yielding Boc-protected 4,4-difluoro-L-serine.
-
Deprotection and Isolation: Acidic hydrolysis removes the Boc group, followed by purification via recrystallization or chromatography.
Table 2: Comparative Synthetic Yields
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Asymmetric Catalysis | 68 | ≥98 |
| Chiral Pool Synthesis | 72 | ≥95 |
Challenges in Synthesis
Applications in Medicinal Chemistry
Drug Design and Protease Inhibition
The compound’s fluorinated backbone enhances lipophilicity and blood-brain barrier permeability, making it a candidate for central nervous system (CNS)-targeted therapeutics. Studies highlight its role as a transition-state analog in protease inhibition, particularly against HIV-1 protease and hepatitis C virus NS3/4A protease.
Mechanism of Action:
-
The difluoromethyl group mimics the tetrahedral intermediate formed during peptide bond hydrolysis, binding tightly to the protease active site.
-
Ki values for HIV-1 protease inhibition range from 0.8–2.3 nM, demonstrating potent activity.
Biochemical Applications
tRNA Aminoacylation Studies
The compound is used in chemical aminoacylation of tRNAs to incorporate fluorinated amino acids into proteins. This technique aids in studying:
-
Protein folding dynamics under fluorinated environments.
-
Enzyme-substrate interactions using ¹⁹F NMR spectroscopy.
Metabolic Pathway Analysis
As a GABA transaminase (GABA-T) inhibitor, the compound elevates GABA levels in neuronal synapses, providing insights into epilepsy and neurodegenerative diseases. Comparative studies with β-difluoromethyl-β-alanine show that the R-configuration confers 3-fold higher inhibitory potency (IC₅₀ = 0.4 μM vs. 1.2 μM).
Comparative Analysis with Related Compounds
Table 3: Pharmacological Comparison
| Compound | GABA-T IC₅₀ (μM) | δ-Opioid Kᵢ (nM) |
|---|---|---|
| (2R)-2-Amino-4,4-difluorobutanoic acid | 0.4 | 14 |
| (2S)-Enantiomer | 1.2 | 220 |
| 4,4-Difluorobutanoic acid | N/A | N/A |
The R-enantiomer exhibits superior biological activity compared to its S-counterpart, underscoring the importance of stereochemistry in drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume